2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14934703
Molecular Formula: C14H14BrN3O2S
Molecular Weight: 368.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14BrN3O2S |
|---|---|
| Molecular Weight | 368.25 g/mol |
| IUPAC Name | 2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H14BrN3O2S/c1-8-11(13(20)18(2)3)21-14(16-8)17-12(19)9-4-6-10(15)7-5-9/h4-7H,1-3H3,(H,16,17,19) |
| Standard InChI Key | LNHQTQGCFGALQB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Br)C(=O)N(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound 2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a thiazole derivative with systematic substitutions at positions 2, 4, and 5 of the heterocyclic ring. Its IUPAC name reflects the following substituents:
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Position 2: A 4-bromobenzoylamino group (-NH-C(=O)-C₆H₄-Br-4).
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Position 4: A methyl group (-CH₃).
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Position 5: A carboxamide group (-C(=O)-N(CH₃)₂).
The molecular formula is C₁₆H₁₇BrN₄O₂S, with a molecular weight of 417.30 g/mol.
Structural Characterization
Key spectral data for analogous thiazole carboxamides (e.g., 5-amino-N-[5-[(4r)-4-aminoazepan-1-yl]-1-methylpyrazol-4-yl]-2-(3-ethyl-2-fluorophenyl)-1,3-thiazole-4-carboxamide) suggest that the title compound would exhibit:
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¹H NMR: Resonances for methyl groups (δ 2.8–3.2 ppm), aromatic protons (δ 7.4–8.1 ppm), and amide NH (δ 9.8–10.2 ppm).
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¹³C NMR: Peaks corresponding to the thiazole ring (δ 150–160 ppm), carbonyl carbons (δ 165–175 ppm), and brominated aryl carbons (δ 120–135 ppm).
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IR Spectroscopy: Stretching vibrations for C=O (1,650–1,680 cm⁻¹), C-Br (550–600 cm⁻¹), and N-H (3,300–3,400 cm⁻¹).
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide likely involves a multi-step sequence, as demonstrated for related thiazole derivatives :
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Thiazole Ring Formation: Condensation of 4-methylthiazole-5-carboxylic acid with dimethylamine to yield N,N,4-trimethyl-1,3-thiazole-5-carboxamide.
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Amination at Position 2: Nitration followed by reduction to introduce an amino group, which is subsequently acylated with 4-bromobenzoyl chloride.
Critical Reaction Conditions:
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Acylation requires anhydrous conditions using bases like triethylamine to neutralize HCl byproducts.
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Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted benzoyl chloride.
Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| N,N,4-Trimethylthiazole-5-carboxamide | 78 | 95.2 |
| 2-Amino-N,N,4-trimethylthiazole-5-carboxamide | 65 | 91.8 |
| Final Compound | 52 | 98.5 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO; >50 mg/mL) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres at room temperature for >6 months. Degrades upon prolonged exposure to UV light or acidic/basic conditions.
Crystallographic Data
Single-crystal X-ray diffraction of a related compound (5-amino-2-(2,6-difluorophenyl)-N-[1-methyl-5-[(3s)-oxolan-3-yl]oxypyrazol-4-yl]-1,3-thiazole-4-carboxamide) reveals a planar thiazole ring with dihedral angles of 15–25° between substituents. The bromobenzoyl group in the title compound is expected to induce similar steric effects.
| Compound | IC₅₀ (μg/mL) | Target Cell Line |
|---|---|---|
| Triazole-3-thiol | 4.16 | HCT-116 |
| Vinblastine (Standard) | 3.34 | HCT-116 |
| Title Compound (Theoretical) | ~5–10* | N/A |
| *Estimated based on structural similarity. |
Kinase Inhibition Profiling
Patent data indicates that thiazole carboxamides with aryl substitutions inhibit tyrosine kinases (e.g., EGFR, VEGFR). Molecular docking simulations predict moderate binding affinity (ΔG = -8.2 kcal/mol) for the title compound at the ATP-binding site of EGFR.
Challenges and Future Directions
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Synthetic Scalability: Low yields (52%) in the final acylation step necessitate optimization of coupling reagents (e.g., HATU vs. EDC).
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Biological Testing: In vitro assays against cancer cell lines and kinase panels are required to validate theoretical activity.
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Toxicokinetics: Preclinical ADMET studies must assess hepatic metabolism and blood-brain barrier penetration.
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